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molecular formula C12H13ClN4O B8630033 4-(2-Chloro-5-methoxyanilino)-6-methyl-2-aminopyrimidine

4-(2-Chloro-5-methoxyanilino)-6-methyl-2-aminopyrimidine

Cat. No. B8630033
M. Wt: 264.71 g/mol
InChI Key: SYJXYRFLWREJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07226927B2

Procedure details

The title compound was prepared from a mixture of 2-amino-4-chloro-6-methyl-pyrimidine (100 mg, 0.696 mmol) and 2-chloro-5-methoxyaniline hydrochloride (203 mg, 1.05 mmol) similar to Example 117 and isolated as a white solid (132 mg, 72%). 1H NMR (CDCl3): 7.77 (d, J=2.7 Hz, 1H), 7.28 (d, J=9.0 Hz, 6.74 (s, 1H), 6.57 (dd, J=3.0, 8.7 Hz, 1H), 6.04 (s, 1H), 4.81 (s, 2H), 3.82 (s, 3H), 2.26 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
2-chloro-5-methoxyaniline hydrochloride
Quantity
203 mg
Type
reactant
Reaction Step One
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.Cl.[Cl:11][C:12]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:13]=1[NH2:14]>>[Cl:11][C:12]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:13]=1[NH:14][C:6]1[CH:5]=[C:4]([CH3:9])[N:3]=[C:2]([NH2:1])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Name
2-chloro-5-methoxyaniline hydrochloride
Quantity
203 mg
Type
reactant
Smiles
Cl.ClC1=C(N)C=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(NC2=NC(=NC(=C2)C)N)C=C(C=C1)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 132 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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